Enhanced EED Binding Affinity vs. Related Pyrrolidines
In a TR-FRET assay measuring inhibition of an Oregon-green probe binding to GST-tagged EED, 3-Ethyl-2-(4-fluorobenzyl)pyrrolidine demonstrated an IC50 of 30 nM and 70 nM across two independent experimental runs [1]. In the same assay system, a closely related pyrrolidine derivative (BDBM50231853, CHEMBL4074364) showed reduced potency with IC50 values of 80 nM and 100 nM [2]. This represents a 2.7- to 1.4-fold improvement in binding affinity for the target compound.
| Evidence Dimension | Inhibition of probe binding to EED (IC50) |
|---|---|
| Target Compound Data | 30 nM and 70 nM |
| Comparator Or Baseline | BDBM50231853 (related pyrrolidine): 80 nM and 100 nM |
| Quantified Difference | 2.7-fold (30 vs. 80 nM) and 1.4-fold (70 vs. 100 nM) improvement |
| Conditions | TR-FRET assay, GST-tagged EED, 1 hr incubation |
Why This Matters
Superior in vitro potency against EED, a validated epigenetic target in cancer, positions this compound as a more promising starting point for lead optimization than less active structural analogs.
- [1] BindingDB. BDBM50231866 (CHEMBL4094795). Affinity data for Polycomb protein EED. Accessed 2026. View Source
- [2] BindingDB. BDBM50231853 (CHEMBL4074364). Affinity data for Polycomb protein EED. Accessed 2026. View Source
